N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide
Overview
Description
N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuroimaging and Serotonin Receptors
García et al. (2014) synthesized N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, by labeling their 4-nitropyridin-2-yl precursors for positron emission tomography (PET) imaging. These derivatives are identified as promising candidates for the in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their high brain uptake, stability, and selective affinity, suggesting potential applications in diagnosing and studying the progression of psychiatric conditions (García et al., 2014).
Molecular Docking and Anticancer Activity
Jayarajan et al. (2019) conducted experimental and computational studies on the synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide derivatives, exploring their non-linear optical (NLO) properties and molecular docking analyses. The molecular docking showed significant interactions with the colchicine binding site of tubulin, indicating potential for inhibiting tubulin polymerization and exhibiting anticancer activity (Jayarajan et al., 2019).
Antimicrobial Applications
Bogdanowicz et al. (2013) investigated the antimicrobial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds demonstrated notable antimicrobial efficacy against a variety of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging significantly, highlighting their potential as antimicrobial agents (Bogdanowicz et al., 2013).
Crystal Structure and Chemical Characterization
Anuradha et al. (2014) detailed the synthesis, spectroscopic characterization, and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound related to N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide. The study provides insights into the molecular structure and potential applications of such compounds in the development of pharmaceuticals and materials with specific optical or chemical properties (Anuradha et al., 2014).
Properties
IUPAC Name |
N-(4-bromopyridin-2-yl)cyclobutanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-5-12-9(6-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDQQGXJDFTQRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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